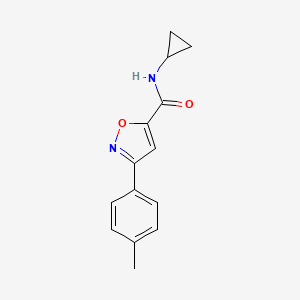
N-cyclopropyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first synthesized in 2009 by researchers at the University of Queensland, Australia. Since then, CX-5461 has been extensively studied for its potential therapeutic applications in cancer treatment.
Mechanism of Action
N-cyclopropyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide binds to the DNA template of RNA polymerase I and prevents the recruitment of the transcription initiation factor SL1. This leads to the inhibition of rRNA synthesis and nucleolar stress, which activates the p53 pathway. The activation of p53 results in cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of cancer. It has also been shown to enhance the efficacy of other anti-cancer agents, such as DNA-damaging agents and PARP inhibitors. In addition, this compound has been shown to have immunomodulatory effects, including the activation of dendritic cells and the inhibition of regulatory T cells.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclopropyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. Another advantage is its ability to enhance the efficacy of other anti-cancer agents. However, this compound has some limitations for lab experiments, including its poor solubility and stability, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the development of N-cyclopropyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide as a cancer therapeutic. One direction is the optimization of its pharmacokinetic properties to improve its solubility and stability. Another direction is the identification of biomarkers that can predict response to this compound. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in cancer patients.
Synthesis Methods
The synthesis of N-cyclopropyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide involves several steps, including the condensation of 4-methylbenzaldehyde with ethyl cyanoacetate, followed by cyclization with hydroxylamine hydrochloride to form an oxime intermediate. The oxime is then reduced to the corresponding amine, which is cyclized with acetic anhydride to produce the final product, this compound.
Scientific Research Applications
N-cyclopropyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide has been shown to selectively inhibit RNA polymerase I transcription, leading to nucleolar stress and activation of the p53 pathway. This results in cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. This compound has been tested in preclinical models of a variety of cancers, including breast, ovarian, pancreatic, and hematological malignancies.
Properties
IUPAC Name |
N-cyclopropyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9-2-4-10(5-3-9)12-8-13(18-16-12)14(17)15-11-6-7-11/h2-5,8,11H,6-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDLREOQSVAMAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Cyclohex-3-en-1-yl-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510895.png)

![(2,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510904.png)
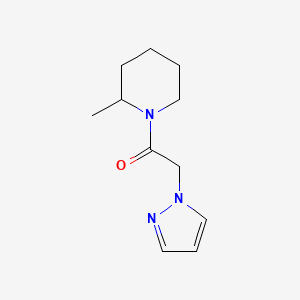
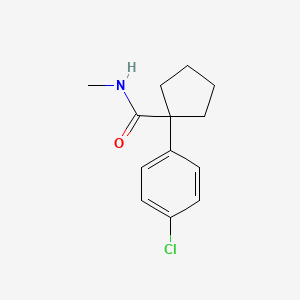



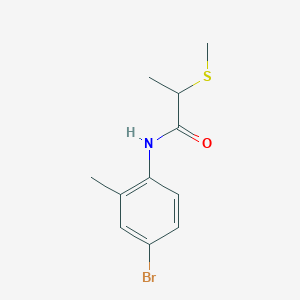


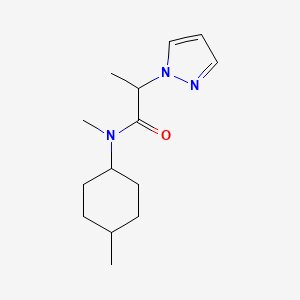
![Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7510990.png)
![N,2,2-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]propanamide](/img/structure/B7510995.png)
